molecular formula C12H13ClFN3O2 B11642698 2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide

2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide

Cat. No.: B11642698
M. Wt: 285.70 g/mol
InChI Key: HTLIRRIPBFWUQS-UUASQNMZSA-N
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Description

2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide is a complex organic compound characterized by its unique chemical structure This compound contains a benzylidene group substituted with chlorine and fluorine atoms, a hydrazinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazone intermediate. The intermediate is then reacted with isopropyl acetamide under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chlorine and fluorine atoms on the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to the disruption of cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity to target molecules, thereby increasing its efficacy. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzylidene hydrazinecarbothioamide
  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzylidene hydrazine

Uniqueness

2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13ClFN3O2

Molecular Weight

285.70 g/mol

IUPAC Name

N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-N-propan-2-yloxamide

InChI

InChI=1S/C12H13ClFN3O2/c1-7(2)16-11(18)12(19)17-15-6-8-9(13)4-3-5-10(8)14/h3-7H,1-2H3,(H,16,18)(H,17,19)/b15-6-

InChI Key

HTLIRRIPBFWUQS-UUASQNMZSA-N

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C\C1=C(C=CC=C1Cl)F

Canonical SMILES

CC(C)NC(=O)C(=O)NN=CC1=C(C=CC=C1Cl)F

Origin of Product

United States

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